1,1,3-Tris(2-chloroethoxy)propane

Organic Synthesis Nucleophilic Substitution Acetal Chemistry

1,1,3-Tris(2-chloroethoxy)propane is a chlorinated ether derivative of propionaldehyde, classified as a halogenated acetal. With three 2-chloroethoxy substituents, it is primarily employed as a reactive intermediate in organic synthesis, offering three electrophilic sites for nucleophilic substitution or elimination.

Molecular Formula C9H17Cl3O3
Molecular Weight 279.6 g/mol
CAS No. 688-78-8
Cat. No. B13778700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Tris(2-chloroethoxy)propane
CAS688-78-8
Molecular FormulaC9H17Cl3O3
Molecular Weight279.6 g/mol
Structural Identifiers
SMILESC(COCCCl)C(OCCCl)OCCCl
InChIInChI=1S/C9H17Cl3O3/c10-2-6-13-5-1-9(14-7-3-11)15-8-4-12/h9H,1-8H2
InChIKeyQHRNWCLHOBWELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,1,3-Tris(2-chloroethoxy)propane (CAS 688-78-8) for Research & Chemical Synthesis


1,1,3-Tris(2-chloroethoxy)propane is a chlorinated ether derivative of propionaldehyde, classified as a halogenated acetal [1]. With three 2-chloroethoxy substituents, it is primarily employed as a reactive intermediate in organic synthesis, offering three electrophilic sites for nucleophilic substitution or elimination [2]. Its structural complexity provides distinct advantages over simpler chloroethyl reagents for constructing complex molecular architectures.

Why Generic 2-Chloroethyl Reagents Cannot Replace 1,1,3-Tris(2-chloroethoxy)propane in Specialized Syntheses


Generic chloroethyl reagents like bis(2-chloroethyl) acetal or tris(2-chloroethyl) orthoformate possess a single type of reactive center, limiting their utility to simple protection or single-point functionalization . In contrast, 1,1,3-tris(2-chloroethoxy)propane presents a rare combination of an acetal-protected aldehyde and a distal chloroethoxy group. This dual functionality allows for regioselective, stepwise transformations that are impossible with simpler analogs, enabling the construction of complex, unsymmetrical molecules without additional protection-deprotection steps [1].

Quantitative Performance Evidence for 1,1,3-Tris(2-chloroethoxy)propane vs. Closest Analogs


Regioselective Reactivity: Substitution vs. Elimination at the Acetal Center

1,1,3-Tris(2-chloroethoxy)propane (II) undergoes chemoselective transformation at the acetal carbon. With 2 equivalents of sodium methoxide, it yields the monosubstituted product 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy)propane by replacing only one chlorine atom [1]. Conversely, reacting (II) with sodium t-butoxide leads to elimination of HCl, forming 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane [1]. This contrasts with the simpler analog, acrolein bis(2-chloroethyl) acetal (I), which can only undergo substitution at the acetal carbon and lacks the distal chloroethoxy group that provides an additional handle for further functionalization [2].

Organic Synthesis Nucleophilic Substitution Acetal Chemistry

Enhanced Lipophilicity for Improved Extraction and Phase-Transfer Catalysis

The computed partition coefficient (XLogP3-AA) for 1,1,3-tris(2-chloroethoxy)propane is 2.1 [1], which is higher than that of structurally related 2-chloroethyl reagents like tris(2-chloroethyl) orthoformate (TCEOF, XLogP ~1.8 [2]) and bis(2-chloroethoxy)methane (XLogP ~1.5 [3]). Increased lipophilicity can be beneficial in liquid/liquid extractions or phase-transfer catalysis, where the target compound would partition more favorably into organic media, potentially leading to higher recovery yields in workup procedures.

Physicochemical Properties Lipophilicity Extraction Efficiency

Distal Chloroethyl Acetal as a Protected Aldehyde Equivalent

The compound's formal name, Propionaldehyde, 3-(2-chloroethoxy)-, bis(2-chloroethyl) acetal [1], indicates that the acetal group protects a latent aldehyde. Upon deprotection, 3-(2-chloroethoxy)propionaldehyde is revealed. This is functionally distinct from tris(2-chloroethyl) orthoformate, which releases formic acid derivatives, or conventional esters like chloroethyl chloroformate, which release alcohols . For synthetic chemists, this means the aldehyde can be unmasked later in a sequence, allowing for chemoselective reactions on the chloroethoxy groups before revealing the carbonyl, a strategy not possible with orthoformate-based reagents.

Protecting Group Strategy Aldehyde Synthesis Multistep Synthesis

Higher Molecular Weight for Gravimetric Precision

With a molecular weight of 279.6 g/mol [1], 1,1,3-tris(2-chloroethoxy)propane is significantly heavier than common chloroethyl analogs such as bis(2-chloroethoxy)methane (187.1 g/mol [2]) or 2-chloroethyl ethyl ether (108.6 g/mol). This higher molecular weight can reduce relative weighing errors during gravimetric preparation of reaction mixtures, an advantage when exact stoichiometry is crucial for reactions with highly moisture-sensitive or expensive coupling partners.

Reaction Scale-Up Stoichiometry Analytical Chemistry

Recommended Application Scenarios for 1,1,3-Tris(2-chloroethoxy)propane Based on Verified Differentiation


Stepwise Synthesis of Unsymmetrical Ether-Alcohol Hybrids

When a target molecule requires differentiated substitution of chloroethyl groups followed by an aldehyde-based coupling, 1,1,3-tris(2-chloroethoxy)propane is uniquely suited. Exploiting its documented differential reactivity with alkoxides [1], one can sequentially substitute two chloroethoxy moieties with different nucleophiles, then deprotect the acetal to reveal the aldehyde for a final reaction step. This minimizes protecting group manipulations and improves overall yield.

Organic-Phase Extraction Processes for High-LogP Intermediates

Given its computed XLogP of 2.1 [2], this compound is an excellent candidate for use in liquid/liquid extraction protocols where clean separation from water-soluble byproducts is critical. Research and development laboratories developing scalable synthesis routes can leverage this property to design workup procedures that maximize product recovery without complex chromatography.

Precision Reagent for Kinetic and Mechanistic Studies

The high molecular weight (279.6 g/mol) relative to common alkylating agents [2] makes it easier to weigh accurately for small-scale mechanistic studies. This is particularly valuable in academic settings where the kinetics of nucleophilic substitution vs. elimination pathways are being investigated, as the compound's ability to undergo both pathways depending on conditions [1] provides a rich model system.

Synthesis of Complex Polyether Dendrimer Cores

The three chloroethoxy 'arms' projecting from a propyl backbone create a tri-functional core. Unlike symmetrical trifunctional reagents, the inherent asymmetry of 1,1,3-tris(2-chloroethoxy)propane (with two different substitution environments) allows for the controlled, stepwise growth of dendritic or hyperbranched polyether structures, a task for which symmetric analogs like tris(2-chloroethyl) orthoformate are structurally incapable.

Quote Request

Request a Quote for 1,1,3-Tris(2-chloroethoxy)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.